2-(acetylamino)-2-deoxy-b-D-galactopyranose

Beschreibung

N-Acetyl-b-D-galactosamine, also known as beta-galnac or β-galnac, belongs to the class of organic compounds known as n-acyl-alpha-hexosamines. These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group. N-Acetyl-b-D-galactosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). N-Acetyl-b-D-galactosamine can be converted into 1beta-glutathionylseleno-N-acetyl-D-galactosamine. Outside of the human body, N-acetyl-b-D-galactosamine can be found in a number of food items such as opium poppy, spirulina, komatsuna, and orange bell pepper. This makes N-acetyl-b-D-galactosamine a potential biomarker for the consumption of these food products.

The N-acetyl derivative of galactosamine.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-JAJWTYFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260928 |

Source

|

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-60-3 |

Source

|

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D N-Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-acetyl-beta-D-galactosamine chemical structure properties

An In-depth Technical Guide to the Chemical Structure and Properties of N-acetyl-beta-D-galactosamine

Introduction

N-acetyl-beta-D-galactosamine (GalNAc) is a cornerstone amino sugar in the field of glycobiology and a pivotal tool in modern therapeutic development. As an acetylated derivative of the monosaccharide galactose, its unique structural properties dictate its profound biological roles, from mediating cellular communication to forming the basis of blood group antigens.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of GalNAc's chemical architecture and behavior is not merely academic; it is fundamental to harnessing its potential. This is particularly true in the burgeoning field of liver-targeted therapies, where GalNAc serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), enabling precision delivery of nucleic acid-based drugs.[1][3]

This guide provides a comprehensive technical exploration of GalNAc, moving from its core molecular structure and physicochemical properties to its critical biological functions and applications. The narrative is designed to explain the causality behind its behavior and to equip the reader with field-proven insights into its use.

Part 1: Core Chemical and Physical Properties

The functionality of GalNAc in any biological or chemical system is a direct consequence of its molecular structure. Understanding this foundation is the first step toward its effective application.

Molecular Structure and Identification

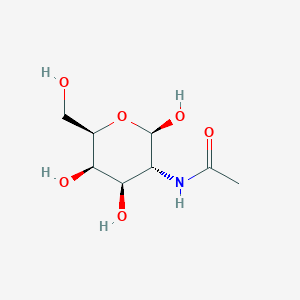

N-acetyl-beta-D-galactosamine is a hexose-derived monosaccharide. Structurally, it is a galactose molecule where the hydroxyl group at the C-2 position is replaced by an acetylated amino group (an acetamido group). The 'beta' designation refers to the stereochemistry at the anomeric carbon (C-1), where the hydroxyl group is oriented in the same direction as the C-6 hydroxymethyl group in the chair conformation. This specific arrangement is critical for its recognition by enzymes and receptors.

Table 1: Key Chemical Identifiers for N-acetyl-beta-D-galactosamine

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [2][4] |

| CAS Number | 14131-60-3 | [2][4] |

| Molecular Formula | C₈H₁₅NO₆ | [4][5] |

| Molecular Weight | 221.21 g/mol | [1][4][5] |

| Canonical SMILES | CC(=O)N[C@@H]1CO)O">C@HO | [4] |

| InChI Key | OVRNDRQMDRJTHS-JAJWTYFOSA-N |[2][4] |

Caption: 2D structure of N-acetyl-beta-D-galactosamine.

Stereochemistry and Conformational Analysis

The spatial arrangement of GalNAc's functional groups governs its intermolecular interactions. The molecule exists predominantly as a pyranose ring in a stable chair conformation. Gas-phase rotational spectroscopy studies have revealed that the molecule's conformation is stabilized by a network of intramolecular hydrogen bonds.[6] For instance, interactions can occur between the N-acetyl group's carbonyl oxygen and the hydroxyl group at C-3, or with the anomeric hydroxyl group.[6] This pre-organized, relatively rigid conformation reduces the entropic penalty upon binding to a receptor, contributing to its high-affinity interactions.

Physicochemical Properties

The physical properties of GalNAc are essential for its handling, storage, and formulation in experimental and therapeutic contexts. It is a white crystalline solid that is highly soluble in water, a property conferred by its multiple polar hydroxyl and amide groups.[7][8]

Table 2: Physicochemical Properties of N-acetyl-beta-D-galactosamine

| Property | Value | Source |

|---|---|---|

| Physical State | White crystalline powder/solid | [8] |

| Melting Point | 158-173 °C | [1][9] |

| Water Solubility | Soluble (Predicted: 254 g/L) | [7] |

| logP (Predicted) | -2.6 to -3.2 | [4][7] |

| pKa (Strongest Acidic, Predicted) | 11.6 | [7] |

| Storage Conditions | -20°C, desiccated, protected from light | [10][11] |

| Stability | Stable under normal ambient conditions; reacts with strong oxidizers |[12] |

Part 2: Biological Significance and Functionality

GalNAc's chemical structure translates directly into its diverse and critical biological roles.

Role in Glycosylation

Glycosylation, the enzymatic attachment of sugars (glycans) to proteins and lipids, is a fundamental post-translational modification that modulates protein function, stability, and localization. GalNAc is a key player in this process, particularly in O-linked glycosylation. It is typically the first monosaccharide attached to the hydroxyl group of a serine or threonine residue in a polypeptide chain, a structure known as the Tn antigen.[1][6] This initial step is catalyzed by a family of enzymes called GalNAc-transferases (GalNAc-Ts) and serves as the foundation upon which more complex O-glycans are built.[13] Altered glycosylation patterns, including the expression of the Tn antigen, are well-established biomarkers in various cancers.[6]

Caption: Initiation of O-linked glycosylation.

The Asialoglycoprotein Receptor (ASGPR) Ligand

Perhaps the most exploited function of GalNAc in drug development is its role as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR).[1] The ASGPR is a C-type lectin that is densely and almost exclusively expressed on the surface of liver cells (hepatocytes).[14][15] It functions to clear desialylated (galactose- or GalNAc-terminating) glycoproteins from circulation.[3]

The receptor typically exists as a trimer, and this architecture is key to its binding mechanism.[14] While a single GalNAc molecule binds with modest affinity, linking three GalNAc moieties onto a single scaffold—creating a "triantennary" ligand—dramatically increases the binding avidity by orders of magnitude. This "cluster glycoside effect" is a classic example of multivalency, where simultaneous engagement of all three receptor subunits leads to a highly stable and specific interaction.[3][16] This principle is the foundation of modern GalNAc-based drug delivery systems.[14]

Caption: Multivalent binding of a triantennary GalNAc ligand to ASGPR.

Part 3: Application in Liver-Targeted Drug Delivery

The specific, high-avidity interaction between multivalent GalNAc ligands and the hepatocyte-exclusive ASGPR provides an elegant solution for liver-targeted drug delivery. By conjugating a therapeutic payload—such as an antisense oligonucleotide (ASO) or small interfering RNA (siRNA)—to a triantennary GalNAc scaffold, the drug can be efficiently and selectively delivered to the liver, minimizing off-target effects.[1][3]

Upon binding to the ASGPR, the entire GalNAc-drug conjugate is rapidly internalized into the cell via clathrin-mediated endocytosis.[3][15] Inside the cell, the vesicle acidifies, causing the conjugate to dissociate from the receptor. The ASGPR is then recycled back to the cell surface, ready to bind another ligand, while the drug is released into the cytoplasm to engage its therapeutic target.[3] This efficient cycle of binding, internalization, and receptor recycling makes the GalNAc-ASGPR system a powerful platform for clinical applications.

Caption: Workflow of GalNAc-mediated drug delivery to hepatocytes.

Part 4: Experimental Protocols

To ensure scientific integrity, all protocols must be self-validating. The characterization of GalNAc relies on well-defined physical constants and predictable fragmentation patterns.

Protocol: Characterization of N-acetyl-beta-D-galactosamine by LC-MS

This protocol describes a standard method for confirming the identity and purity of a GalNAc sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The system is validated by the expected retention time and the precise mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments.

Objective: To verify the molecular weight and structural integrity of a GalNAc standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the GalNAc reference standard.

-

Dissolve in 1 mL of high-purity water (e.g., LC-MS grade) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the chromatographic method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for retaining this polar analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan MS to detect the parent ion, followed by tandem MS (MS/MS) for fragmentation.

-

Expected Parent Ion [M+H]⁺: The theoretical monoisotopic mass is 221.0899 Da. Expect to see an ion at m/z 222.0972 .[4]

-

Collision Energy (for MS/MS): Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

-

Expected Fragments: Common fragments include the loss of water and the acetamido group. Key expected fragment ions in positive mode include m/z 186.0762, 144.066, and 126.0559.[4]

-

-

Data Analysis and Validation:

-

Confirm the presence of a chromatographic peak at the expected retention time for GalNAc.

-

Verify that the mass spectrum for this peak contains the parent ion at the correct m/z of 222.0972.

-

In the MS/MS spectrum, confirm the presence of the expected fragment ions. The match between observed and theoretical masses (within a 5 ppm tolerance for high-resolution MS) validates the compound's identity.

-

Conclusion

N-acetyl-beta-D-galactosamine is far more than a simple amino sugar; it is a molecule of immense biological complexity and therapeutic potential. Its precise stereochemistry and functional group arrangement give rise to its critical roles in O-glycosylation and intercellular recognition. For drug developers, the highly specific interaction between multivalent GalNAc ligands and the hepatic ASGPR has unlocked the ability to target the liver with unprecedented accuracy, transforming the landscape of treatments for a range of hepatic diseases. A thorough, mechanistic understanding of GalNAc's chemical and physical properties is, therefore, an indispensable asset for any scientist working at the interface of chemistry, biology, and medicine.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440552, N-acetyl-beta-D-galactosamine. Retrieved from [Link].

-

Wikipedia contributors. (2024). N-Acetylgalactosamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of N-Acetyl-D-galactosamine in Biochemical Pathways and Glycoscience. Retrieved from [Link].

-

Ito, T., et al. (2024). Strategic design of GalNAc-helical peptide ligands for efficient liver targeting. RSC Chemical Biology. Retrieved from [Link].

-

Pérez, C., et al. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. The Journal of Physical Chemistry Letters. Retrieved from [Link].

-

Pseudomonas aeruginosa Metabolome Database. (n.d.). N-Acetyl-b-D-galactosamine (PAMDB000193). Retrieved from [Link].

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Acetyl-D-galactosamine. Retrieved from [Link].

-

Wang, X., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49852415. Retrieved from [Link].

-

FooDB. (2015). Showing Compound N-acetyl-β-D-galactosamine (FDB031024). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5459928. Retrieved from [Link].

-

Maheshwari, P., et al. (2004). Ligands of the asialoglycoprotein receptor for targeted gene delivery, part 1: Synthesis of and binding studies with biotinylated cluster glycosides containing N-acetylgalactosamine. Glycoconjugate Journal. Retrieved from [Link].

-

Wang, X., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. PMC. Retrieved from [Link].

-

Sakai, K., et al. (2006). Enzymatic Syntheses of N-Acetyllactosamine and N-Acetylallolactosamine by the Use of β-D-Galactosidases. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link].

-

van den Berg, A., et al. (2021). N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link].

-

FooDB. (2011). Showing Compound N-Acetyl-beta-D-galactosamine (FDB022279). Retrieved from [Link].

-

Hamala, V., et al. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry. Retrieved from [Link].

-

Jacquinet, J. C., et al. (2025). An Expeditious Route to N-Acetyl-D-galactosamine from N-Acetyl-D-glucosamine Based on the Selective Protection of Hydroxy Groups. ResearchGate. Retrieved from [Link].

-

mzCloud. (2014). N Acetyl D galactosamine 4 sulfate. Retrieved from [Link].

-

NIST. (n.d.). N-Acetyl-D-galactosamine, (isomer 2), 4TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate. (n.d.). Structures of (a) N-Acetyl-α-d-galactosamine; (b) exemplary... Retrieved from [Link].

-

Zhang, G., et al. (2023). Genetic and functional diversity of β-N-acetylgalactosamine residue-targeting glycosidases expanded by deep-sea metagenome. bioRxiv. Retrieved from [Link].

Sources

- 1. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 2. P. aeruginosa Metabolome Database: N-Acetyl-b-D-galactosamine (PAMDB000193) [pseudomonas.umaryland.edu]

- 3. ahajournals.org [ahajournals.org]

- 4. N-acetyl-beta-D-galactosamine | C8H15NO6 | CID 440552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-乙酰-d-半乳糖胺 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. Showing Compound N-acetyl-β-D-galactosamine (FDB031024) - FooDB [foodb.ca]

- 8. N-Acetyl-D-galactosamine | 1811-31-0 [chemicalbook.com]

- 9. N-Acetyl-D-galactosamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. N-Acetyl-D-galactosamine (GalNAc, D-GalNAc), > 98%, CAS No. : [1811-31-0] | IP-1758-0303 [rosesci.com]

- 11. goldbio.com [goldbio.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. nbinno.com [nbinno.com]

- 14. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Ligands of the asialoglycoprotein receptor for targeted gene delivery, part 1: Synthesis of and binding studies with biotinylated cluster glycosides containing N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Acetamido-2-deoxy-beta-D-galactopyranose (GalNAc)

Topic: 2-acetamido-2-deoxy-beta-D-galactopyranose molecular weight Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Molecular Weight, Anomeric Analysis, and Therapeutic Applications[1][2][3]

Executive Summary

2-acetamido-2-deoxy-beta-D-galactopyranose (N-acetyl-beta-D-galactosamine, or

This guide provides a rigorous breakdown of the physicochemical properties, analytical challenges (specifically anomeric resolution), and the mechanistic basis for its dominance in liver-targeted therapeutics.[2]

Physicochemical Profile

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations in synthesis, the distinction between average molecular weight and monoisotopic mass is critical.[2]

Molecular Identity[1][4][5]

-

IUPAC Name: 2-acetamido-2-deoxy-

-D-galactopyranose[1][2][4][3] -

Common Name: N-Acetyl-

-D-galactosamine ( -

Chemical Formula:

[1][2][3] -

CAS Number: 14215-68-0 (General/Mix), 1811-31-0 (Generic).[1][2] Note: Pure

-anomers are often generated in situ or supplied as derivatives due to mutarotation in solution.[1][2]

Quantitative Data: Mass Specifications

| Parameter | Value | Context for Application |

| Average Molecular Weight | 221.21 g/mol | Use for molarity calculations in bench chemistry and buffer preparation.[1][2] |

| Monoisotopic Mass | 221.089937 Da | CRITICAL: Use for ESI-MS/HRMS identification.[1][2] This is the exact mass of the most abundant isotopes ( |

| [M+H]+ Adduct | 222.0972 Da | The primary ion observed in positive mode ESI-MS.[1][2] |

| [M+Na]+ Adduct | 244.0791 Da | Common sodium adduct observed in biological buffers.[2] |

The Anomeric Challenge: Alpha vs. Beta

In solution, GalNAc undergoes mutarotation , establishing an equilibrium between the

The Mutarotation Equilibrium

When crystalline

Expert Insight: In synthetic conjugation protocols (e.g., attaching GalNAc to a trivalent linker for siRNA), the reaction kinetics often depend on the specific reactivity of the anomeric carbon. Verifying the anomeric purity of starting materials requires techniques that can distinguish these isomers.[7]

Analytical Distinction (NMR & HPLC)

The

-

H-NMR Distinction:

-

-Anomer: The H1 proton is equatorial.[8] It appears downfield (~5.2 ppm) with a small coupling constant (

-

-Anomer: The H1 proton is axial.[8] It appears upfield (~4.6 ppm) with a large coupling constant (

-

Why this matters: A large

value confirms the trans-diaxial arrangement of H1 and H2, validating the

-

-Anomer: The H1 proton is equatorial.[8] It appears downfield (~5.2 ppm) with a small coupling constant (

Figure 1: Mutarotation equilibrium of GalNAc and the NMR signatures used to distinguish the beta-anomer.

Therapeutic Application: The ASGPR "Gold Standard"

The molecular weight of GalNAc becomes a modular unit in the calculation of larger drug conjugates. The primary application of

Mechanism of Action[9][10][11][12][13]

-

Binding: The ASGPR specifically recognizes terminal galactose or GalNAc residues.[10][12][13][14] The affinity for GalNAc is roughly 50-fold higher than for galactose.

-

Valency: High-affinity binding requires a "cluster" effect.[1][2] Therapeutic conjugates typically use a trivalent GalNAc cluster (Tri-GalNAc) to achieve nanomolar binding affinity (

nM).[2] -

Endocytosis: Upon binding, the receptor-ligand complex is rapidly internalized via clathrin-coated pits.[1][2][13]

-

pH Sensitivity: The endosome acidifies (pH < 6.0). This drop in pH causes calcium dissociation from the receptor, leading to the release of the GalNAc-conjugate.

-

Recycling: The receptor recycles to the surface, while the drug payload (siRNA/ASO) is processed.

Figure 2: The ASGPR targeting pathway utilized by GalNAc-conjugated therapeutics.[1][2]

Experimental Protocol: MW Determination of GalNAc Conjugates

Objective: Confirm the molecular weight and identity of a synthesized GalNAc-siRNA conjugate using ESI-MS.

Self-Validating Logic: This protocol uses a "deconvolution" step.[1][2] Since oligonucleotides carry multiple negative charges, the raw spectrum will show a charge state envelope. The deconvoluted mass must match the theoretical monoisotopic mass of the conjugate (siRNA + Linker + 3x GalNAc).

Materials

-

Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (ESI source).[1][2]

-

Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) + 15 mM Triethylamine (TEA) in Water (Ion-pairing agents essential for oligo analysis).[1][2]

-

Mobile Phase B: Methanol or Acetonitrile.

-

Column: C18 Oligonucleotide BEH Column (130Å, 1.7 µm).

Step-by-Step Methodology

-

Sample Prep: Dissolve the GalNAc-siRNA conjugate in nuclease-free water to a concentration of 10 µM.

-

LC Separation:

-

MS Acquisition:

-

Mode: Negative Ion Mode (Oligonucleotides ionize best in negative mode).[2]

-

Scan Range: 500–3000 m/z.

-

-

Data Analysis (Deconvolution):

-

Identify the charge state envelope (e.g., [M-4H]

, [M-5H] -

Apply Maximum Entropy or equivalent deconvolution algorithm.[2]

-

Validation Check: The calculated neutral mass must be within 5 ppm of the theoretical mass.

-

Theoretical Mass Calculation:

.[1][2] -

Note: GalNAc loses water upon glycosidic bond formation. The residue mass is 203.19 Da (221.21 - 18.02).[1][2]

-

References

-

Structure and Properties of N-Acetylgalactosamine. PubChem Database.[1][2] National Center for Biotechnology Information.[2] Available at: [Link][1][2]

-

ASGPR-mediated targeting of GalNAc-siRNA conjugates to hepatocytes. Journal of the American Chemical Society (JACS).[1][2] Detailed mechanism of ligand binding and endocytosis.

-

NMR Spectroscopy of Carbohydrates. RSC Advances. Methodologies for distinguishing alpha and beta anomers via coupling constants.[8][15]

- Mass Spectrometry of Oligonucleotide Conjugates.Journal of Mass Spectrometry. Protocols for ESI-MS analysis of GalNAc-siRNA.

-

GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. Nucleic Acid Therapeutics. Comprehensive review of clinical applications. Available at: [Link]

Sources

- 1. synthose.com [synthose.com]

- 2. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 3. 2-acetamido-2-deoxy-b-D-galactopyranose [stenutz.eu]

- 4. CAS 20972-29-6: 2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyr… [cymitquimica.com]

- 5. CAS 14215-68-0: N-acetyl-β-D-galactosamine | CymitQuimica [cymitquimica.com]

- 6. PDBj Mine: Chemie - NGA - 2-acetamido-2-deoxy-beta-D-galactopyranose - Protein Data Bank Japan [pdbj.org]

- 7. emerypharma.com [emerypharma.com]

- 8. magritek.com [magritek.com]

- 9. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Alpha-Beta Dichotomy: Precision in Tn Antigen Targeting and Analysis

Topic: The Structural and Functional Dichotomy of Beta-GalNAc in the Context of Tn Antigen Content Type: Technical Whitepaper Audience: Researchers, Glycobiologists, and Drug Development Professionals

Executive Summary

The Tn antigen (GalNAc-α-1-O-Ser/Thr) is a foundational tumor-associated carbohydrate antigen (TACA) characterized strictly by an alpha-anomeric linkage. In the high-stakes field of oncology and vaccine development, the term "beta-GalNAc" often arises not as a component of the antigen itself, but as a critical stereochemical control , a biosynthetic checkpoint , and a specificity determinant .

This guide addresses the technical nuance of the beta-GalNAc moiety in relation to Tn. While the natural Tn antigen is exclusively alpha-linked, the "beta" role is threefold:

-

Biosynthetic Masking: The conversion of Tn to T antigen requires a beta-1,3-galactosyltransferase; failure of this "beta" step drives Tn accumulation.[1]

-

Analytical Specificity: Differentiating alpha-Tn from beta-GalNAc terminal glycans (e.g., gangliosides) is the primary challenge in validating Tn-targeting ADCs (Antibody-Drug Conjugates).

-

Synthetic Integrity: Preventing beta-anomer contamination during chemical synthesis of Tn vaccines is paramount for immunogenicity.

Molecular Architecture: The Stereochemical Imperative

The biological activity of the Tn antigen is dictated by the axial orientation of the glycosidic bond (alpha-linkage).

Structural Definition[2]

-

Tn Antigen (Natural): N-Acetylgalactosamine linked via an α-glycosidic bond to the hydroxyl group of Serine or Threonine.[1][2][3][4]

-

"Beta-Tn" (Synthetic/Control): The β-anomer (equatorial linkage). This structure is thermodynamically more stable but biologically distinct. It does not bind high-affinity anti-Tn antibodies (e.g., 83D4, MLS128) and is non-immunogenic in the context of Tn-vaccines.

Comparative Properties

| Feature | Tn Antigen (Alpha-GalNAc) | Beta-GalNAc Isomer (Synthetic/Control) |

| Linkage Orientation | Axial (α1-O-Ser/Thr) | Equatorial (β1-O-Ser/Thr) |

| Biosynthetic Origin | ppGalNAc-Transferases (Retaining mechanism) | Not naturally formed on Mucin cores |

| Lectin Affinity | High affinity for Vicia villosa (VVA-B4), HPA | Low/No affinity for VVA-B4; binds specific beta-galectins |

| Immunogenicity | Induces IgM/IgG against carcinomas | Fails to induce Tn-specific immunity |

| Role in Cancer | Marker of blocked O-glycosylation (Cosmc mutation) | Used as negative control in epitope mapping |

Biosynthesis & The "Beta" Checkpoint

The existence of the Tn antigen in cancer is fundamentally a failure of a "beta" enzyme. The Tn antigen is an intermediate that should be transient. It becomes a stable antigen only when the subsequent beta-extension step fails.

The Pathway of Causality

-

Initiation (Alpha): The enzyme ppGalNAcT transfers GalNAc to the peptide.[1][5][6] This is a retaining reaction, preserving the alpha-configuration of the donor UDP-GalNAc.

-

Extension (Beta - The Checkpoint): The enzyme C1GALT1 (T-synthase) adds a Galactose residue in a β1-3 linkage.[1][2]

Pathway Visualization

The following diagram illustrates the critical Alpha-creation and Beta-extension steps.

Figure 1: The O-Glycosylation pathway highlighting the Tn antigen as the product of Alpha-initiation and the substrate for Beta-extension (T-synthase).[1][2][7][9]

Experimental Protocols: Validating Alpha-Specificity

In drug development, distinguishing Tn (Alpha) from terminal Beta-GalNAc (found in gangliosides like GM1) is critical to prevent off-target toxicity.

Protocol: Competitive Glycan Array Screening

Objective: Validate the specificity of a monoclonal antibody (mAb) or CAR-T construct for Tn (Alpha) vs. Beta-GalNAc.

Reagents:

-

Target: Biotinylated Tn-MUC1 glycopeptide (GalNAc-α-Ser).

-

Control A: Biotinylated Beta-Tn mimic (GalNAc-β-Ser).

-

Control B: Ganglioside GM2 (Terminal GalNAc-β1-4).

-

Detection: Streptavidin-HRP.

Workflow:

-

Immobilization: Coat streptavidin plates with biotinylated glycopeptides (Target and Control A) at 1 µg/mL. Coat separate wells with GM2 lipid (Control B).

-

Blocking: Block with 3% BSA (Carbohydrate-free) for 1 hour. Note: Do not use milk, as it contains bovine mucins with potential Tn/T cross-reactivity.

-

Primary Binding: Incubate candidate mAb (titration 0.01 - 10 µg/mL) for 2 hours at RT.

-

Specificity Check:

-

Pass Criteria: High OD (>1.0) for Target; Background OD (<0.1) for Control A (Beta-isomer) and Control B.

-

Causality: Binding to Control A indicates lack of stereoselectivity. Binding to Control B indicates recognition of the sugar moiety irrespective of the peptide linkage, predicting high off-tumor toxicity.

-

Protocol: Chemoenzymatic Synthesis of Pure Tn

Objective: Generate Tn antigen without beta-anomer contamination for vaccine conjugation. Chemical synthesis often yields an α/β mixture requiring difficult HPLC separation. Enzymatic synthesis is self-validating for stereochemistry.

-

Substrate: Synthetic MUC1 peptide (e.g., H-GVTSAPDTRPAP-OH).

-

Enzyme: Recombinant human ppGalNAc-T2 (soluble domain).

-

Reaction:

-

Mix peptide (1 mM) and UDP-GalNAc (1.5 mM) in 25 mM Tris-HCl (pH 7.4), 5 mM MnCl₂.

-

Incubate at 37°C for 12-24 hours.

-

-

Validation (HPAEC-PAD or MS):

-

The enzyme ppGalNAc-T2 is strictly an alpha-retaining transferase.

-

Analyze product via MALDI-TOF MS (Mass shift +203 Da).

-

Critical Step: Digest a small aliquot with alpha-N-acetylgalactosaminidase . Complete loss of the signal confirms 100% alpha-linkage. Beta-linked contaminants would remain resistant.

-

References

-

Ju, T., et al. (2011). "The Tn Antigen—Structural Simplicity and Biological Complexity." Angewandte Chemie International Edition. [Link]

-

Kudelka, M. R., et al. (2015). "Cellular O-Glycomics: Isolation, Purification, and Analysis of Mucin O-GalNAc Glycans." Essentials of Glycobiology, 3rd edition. [Link]

-

Steentoft, C., et al. (2019). "Precision engineering of the O-glycoproteome in cells." Nature Protocols. [Link]

-

Schjoldager, K. T., et al. (2020). "Global view of human protein glycosylation pathways and functions." Nature Reviews Molecular Cell Biology. [Link]

-

Pinho, S. S., & Reis, C. A. (2015). "Glycosylation in cancer: mechanisms and clinical implications." Nature Reviews Cancer. [Link]

Sources

- 1. Frontiers | Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment [frontiersin.org]

- 2. grokipedia.com [grokipedia.com]

- 3. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Ser and Thr acceptor preferences of the GalNAc-Ts vary among isoenzymes to modulate mucin-type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetylgalactosamine or GalNAc [biosyn.com]

- 7. lenimafield.com [lenimafield.com]

- 8. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 2-(Acetylamino)-2-deoxy-beta-D-galactopyranose (GalNAc)

Executive Summary

In the landscape of targeted drug delivery, 2-(acetylamino)-2-deoxy-beta-D-galactopyranose (commonly referred to as N-Acetyl-beta-D-galactosamine or beta-GalNAc ) has transcended its role as a simple amino sugar to become a critical ligand for hepatic targeting.[] Its high affinity for the Asialoglycoprotein Receptor (ASGPR) on hepatocytes makes it the industry standard for delivering siRNA and antisense oligonucleotides (ASOs) to the liver.[2]

This guide addresses a frequent bottleneck in formulation: the precise solubility behavior of the beta anomer in water. While often treated as a static value, the solubility of GalNAc is a dynamic property governed by mutarotation —the interconversion between alpha and beta anomers in aqueous solution. Understanding this kinetic equilibrium is essential for reproducible conjugation reactions and stable formulation development.

Physicochemical Identity & Solid-State Profile

Before establishing solubility protocols, one must define the starting material. Commercial "GalNAc" is often supplied as the beta-anomer due to its crystallization kinetics, but it does not remain pure in solution.

| Property | Specification |

| IUPAC Name | 2-(Acetylamino)-2-deoxy-beta-D-galactopyranose |

| Common Name | N-Acetyl-beta-D-galactosamine (GalNAc) |

| CAS Number | 7687-95-8 (beta-anomer specific) / 1811-31-0 (general) |

| Molecular Weight | 221.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 160–173 °C (Decomposes) |

| Stereochemistry | C1-OH equatorial (beta) |

Solubility Specifications in Water[6]

The solubility of GalNAc is high, driven by its multiple hydroxyl groups and the acetamido moiety, which facilitate extensive hydrogen bonding with water. However, the "solubility" value reported in literature often varies because it represents the equilibrium mixture , not the instant solubility of the pure beta crystal.

Quantitative Solubility Data

| Solvent | Concentration (25°C) | Conditions | Source Consensus |

| Water (Milli-Q) | ~50 mg/mL | Passive dissolution, Equilibrium | Sigma-Aldrich [1] |

| Water (Milli-Q) | Up to 125 mg/mL | Ultrasonic assistance, Supersaturation | MedChemExpress [2] |

| PBS (pH 7.2) | ~10 mg/mL | Buffered saline | Cayman Chemical [3] |

| DMSO | ~22–44 mg/mL | Anhydrous | Selleck Chemicals [4] |

| Ethanol | Insoluble | - | APExBIO [5] |

Critical Insight: The value of 50 mg/mL is the most reliable operational limit for clear, stable solutions at room temperature. While concentrations up to 125 mg/mL are achievable with sonication, these may be supersaturated or highly viscous, posing risks of precipitation during cold storage (4°C).

The Thermodynamic "Hidden Variable": Mutarotation

When you dissolve pure beta-GalNAc in water, it does not stay "beta." It undergoes mutarotation, opening its hemiacetal ring to form a transient aldehyde, which then re-closes to form either the alpha or beta anomer.

Why this matters:

-

Solubility Shift: The alpha and beta forms have different crystal lattice energies and solubilities. As the solution equilibrates, the apparent solubility may change.

-

Reaction Kinetics: If your conjugation chemistry (e.g., glycosylation) is stereoselective, the ratio of alpha:beta in solution is a critical process parameter (CPP).

Mechanism of Mutarotation

The equilibrium position for N-acetylgalactosamine in water typically favors the beta-anomer (~60-70%) over the alpha-anomer (~30-40%), but the transition takes time (hours at room temperature).

Figure 1: Mutarotation pathway of GalNAc. The acyclic intermediate allows interconversion between anomers until thermodynamic equilibrium is reached.

Experimental Protocol: Self-Validating Solubility Determination

To determine the precise solubility for your specific batch (which may vary by polymorph or particle size), use this saturation shake-flask method coupled with HPLC. This protocol accounts for the mutarotation equilibrium.

Materials

-

Compound: 2-(acetylamino)-2-deoxy-beta-D-galactopyranose.[3]

-

Solvent: Degassed Milli-Q water (pH 6.5–7.0).

-

Equipment: Orbital shaker, 0.22 µm PVDF syringe filters, HPLC with Refractive Index (RI) or ELSD detector (UV detection is poor for GalNAc).

Workflow Diagram

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Add excess GalNAc solid (~100 mg) to 1 mL of water in a glass vial. The goal is to ensure undissolved solid remains visible.

-

Equilibration: Seal and shake at 25°C ± 0.1°C for 24 to 48 hours .

-

Why 48 hours? While dissolution is fast, ensuring the solution composition (alpha/beta ratio) matches the solid surface equilibrium prevents kinetic solubility artifacts.

-

-

Sampling: Stop agitation and let solids settle for 1 hour.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF filter.

-

Critical Step: Pre-warm the syringe and filter to 25°C to prevent temperature-drop induced precipitation during filtration.

-

-

Quantification: Analyze via HPLC (Amino column, Acetonitrile:Water gradient) using an RI detector.

-

Note: The HPLC chromatogram may show two peaks (alpha and beta) if the column separates anomers. Sum the areas of both peaks for total solubility.

-

Implications for Drug Development[2][7]

Conjugation Efficiency

In the synthesis of GalNAc-siRNA conjugates, the solubility of the starting material dictates the reaction concentration.

-

Recommendation: Prepare GalNAc stock solutions at 50 mg/mL in water. Avoid higher concentrations to prevent "crashing out" in automated fluidic lines.

-

Buffer Compatibility: GalNAc is compatible with PBS and Tris buffers, but solubility decreases slightly in high-salt environments due to the "salting-out" effect [3].

Formulation Stability

GalNAc is hygroscopic. In solid dosage forms or lyophilized cakes:

-

Moisture uptake can trigger a phase transition from amorphous to crystalline, or facilitate mutarotation in the solid state (if water content > critical threshold).

-

Storage: Store pure solids at -20°C in desiccated conditions [1].

References

-

Sigma-Aldrich. N-Acetyl-D-galactosamine Product Specification. Retrieved from .

-

MedChemExpress. N-Acetyl-D-galactosamine Solubility Data. Retrieved from .

-

Cayman Chemical. N-acetyl-D-Galactosamine Product Insert. Retrieved from .

-

Selleck Chemicals. N-Acetyl-D-galactosamine (GalNAc).[4][5] Retrieved from .

-

APExBIO. N-acetyl D-galactosamine Biological Reagent. Retrieved from .

-

Debacker, A. J., et al. (2020).[] "Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug." Molecular Therapy, 28(8), 1759-1771. Link.

Sources

Thermodynamic Stability and Anomeric Equilibrium of GalNAc: A Technical Guide for Drug Design

Topic: Thermodynamic Stability of GalNAc (

Executive Summary

In the context of hepatic drug delivery and glycobiology, N-acetylgalactosamine (GalNAc) is the gold standard ligand for the Asialoglycoprotein Receptor (ASGPR).[1][2][3] For researchers developing GalNAc-conjugated therapeutics (e.g., siRNA, ASOs), understanding the thermodynamic stability of the anomeric center is critical for two reasons: synthetic control and biological recognition .

While the

Molecular Mechanics of Anomeric Stability

The Thermodynamic Conflict

The stability of GalNAc anomers is dictated by two opposing forces: the Anomeric Effect and Steric/Solvation Effects .

-

The Anomeric Effect (Favors

): In the -

Steric and Solvation Effects (Favors

): In the-

Sterics: The equatorial position minimizes 1,3-diaxial interactions with the protons at C3 and C5.

-

Solvation: In aqueous media (relevant for physiological drugs), the

-anomer is better solvated. Water molecules can hydrogen bond more effectively with the equatorial -OH, disrupting the intramolecular dipoles that stabilize the

-

The GalNAc Specifics (C2-Acetamido Influence)

Unlike Galactose, GalNAc possesses a bulky N-acetyl group at C2 .

-

Equilibrium Ratio: In aqueous solution (

), GalNAc mutarotates to an equilibrium mixture of approximately 64% -

Mechanism: The C2-acetamido group participates in the stabilization of the transition state during mutarotation (and glycosylation), often favoring the formation of

-glycosides via an oxazoline intermediate (see Section 4).

Visualization: Mutarotation Energy Landscape

Figure 1: The mutarotation equilibrium of GalNAc in water. The

Thermodynamics in Drug Design (ASGPR Context)

Biological Recognition vs. Chemical Stability

For drug developers, the choice of anomer is not just thermodynamic—it is functional.

-

Receptor Preference: The ASGPR Carbohydrate Recognition Domain (CRD) binds terminal GalNAc residues. The natural ligands (e.g., on desialylated serum proteins) often present

-linked GalNAc. Consequently, the standard trivalent GalNAc ligands used in siRNA conjugates (e.g., Alnylam's platform) utilize -

Affinity: GalNAc binds ASGPR with ~50-fold higher affinity than Galactose. The acetamido group at C2 forms a critical hydrophobic interaction with Trp243 and a hydrogen bond with Asp241 in the receptor pocket.

The Stability Paradox

While the

-

Solution: Modern conjugates often employ stabilized linkers (e.g., modified scaffolds) or rely on the rapid internalization rate (endocytosis within minutes) to outpace degradation.

-

Alternative:

-O-glycosides are more metabolically stable but typically bind with lower affinity. C-glycosides (C-C bond at anomeric center) are currently being explored to combine the

Experimental Protocols

Protocol 1: Determination of Anomeric Ratio via H-NMR

This protocol validates the thermodynamic equilibrium of your GalNAc starting material.

Materials:

-

GalNAc sample (10 mg)

-

Deuterium Oxide (

, 99.9%)[5] -

NMR Tube (5 mm)

-

NMR Spectrometer (min. 400 MHz recommended)

Methodology:

-

Dissolution: Dissolve 10 mg of GalNAc in 0.6 mL of

. -

Equilibration: Allow the sample to sit at room temperature (25°C) for at least 4 hours to ensure mutarotation equilibrium is reached. (Freshly dissolved crystalline samples will show a skewed ratio initially).

-

Acquisition: Acquire a standard 1D proton spectrum (16–32 scans).

-

Analysis: Focus on the anomeric region (4.5 – 5.5 ppm).[6][7]

-

-H1: Appears as a doublet at ~5.27 ppm with a small coupling constant (

-

-H1: Appears as a doublet at ~4.60 ppm with a larger coupling constant (

-

-H1: Appears as a doublet at ~5.27 ppm with a small coupling constant (

-

Calculation: Integrate both peaks.

Expected Result: ~64%

Protocol 2: Synthesis of -GalNAc via Oxazoline Method

This is the industry-standard "Expertise" method for generating

Concept: The N-acetyl group acts as a neighboring group participant (NGP). Activation of the anomeric center leads to an intramolecular attack by the C2-carbonyl oxygen, forming a 1,2-oxazoline intermediate . This intermediate blocks the

Workflow:

-

Activation: Treat peracetylated GalNAc with a Lewis acid or specific reagent like DMC (2-chloro-1,3-dimethylimidazolinium chloride).

-

Oxazoline Formation: The C1 leaving group departs; C2-carbonyl attacks C1.

-

Glycosylation: Add the acceptor (e.g., linker alcohol) with a catalyst (e.g., TMSOTf). The acceptor attacks C1 from the top (

-face), opening the oxazoline ring.

Visualization: The Oxazoline Pathway

References

-

Mutarotation and Anomeric Equilibrium of Sugars Source: Master Organic Chemistry. "Mutarotation of Glucose and Other Sugars."[8] URL:[Link] (Validates the general hexose mutarotation principles and ~64% beta preference).

-

ASGPR Ligand Specificity and GalNAc Design Source: National Institutes of Health (PMC). "Hepatocyte targeting via the asialoglycoprotein receptor."[1][2][3][4] URL:[Link] (Confirming GalNAc affinity > Gal and the relevance of anomeric configuration).

-

Metabolic Stability of GalNAc-siRNA Conjugates Source: Journal of the American Chemical Society / Vanderbilt. "Metabolically Stable Anomeric Linkages Containing GalNAc-siRNA Conjugates." URL:[Link] (Detailed analysis of alpha vs beta linkage stability and biological efficacy).

-

Oxazoline Synthesis of GalNAc Glycosides Source: Beilstein Journal of Organic Chemistry. "Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines." URL:[Link] (Technical protocol for the DMC/Oxazoline method).

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]

- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways - American Chemical Society [acs.digitellinc.com]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Quality Control of N-Acetyl-beta-D-Galactosamine (GalNAc)

Executive Summary: The Ligand of Choice

N-acetyl-beta-D-galactosamine (GalNAc) has transcended its role as a simple monosaccharide to become the industry-standard ligand for liver-targeted drug delivery. Its high-affinity binding to the Asialoglycoprotein Receptor (ASGPR) on hepatocytes allows for the targeted delivery of siRNA, ASO (Antisense Oligonucleotides), and CRISPR effectors, reducing systemic toxicity and effective dose levels by orders of magnitude.

However, the transition from bench-scale glycobiology to GMP manufacturing introduces critical risks. Variations in anomeric purity (

The Supply Chain Ecosystem: Tiers of Sourcing

Sourcing GalNAc is not a monolithic process; it depends entirely on where the molecule enters your manufacturing workflow.

Table 1: Supplier Categorization Matrix

| Tier | Category | Typical Product Form | Primary Use Case | Representative Suppliers* |

| Tier 1 | Bulk Monomer Synthesis | Crystalline Powder (Free sugar) | Starting material for custom linker synthesis; Fermentation media. | Merck KGaA, Ferro Pfanstiehl, Biosynth, reliable fine chemical aggregators. |

| Tier 2 | Oligonucleotide Reagents | GalNAc-Phosphoramidites, GalNAc-CPG (Solid Support) | Direct incorporation into automated solid-phase oligo synthesis. | Glen Research, Hongene, ChemGenes. |

| Tier 3 | Conjugation CDMOs | Custom GalNAc-Cluster Conjugates | Outsourced manufacturing of the full drug substance (GalNAc-siRNA). | WuXi AppTec, Agilent (Nucleic Acid Solutions), Bachem. |

*> Note: Supplier mention implies technical capability, not commercial endorsement.

Critical Quality Attributes (CQAs) and Purity Grades

For therapeutic applications, "purity" is a multi-dimensional attribute. A simple HPLC assay showing 99% is insufficient if the remaining 1% contains immunogenic endotoxins or competitive inhibitors.

The Stereochemistry Trap

GalNAc exists in equilibrium between

-

Risk: High levels of

-anomer impurities in the starting material can lower yield during stereoselective conjugation reactions.

Table 2: Recommended Specification Limits (Research vs. cGMP)

| Test Parameter | Research Grade (Bench) | cGMP Grade (Clinical/Commercial) | Rationale |

| Assay (HPLC/HPAEC) | Minimizes unknown adducts in final conjugate. | ||

| Appearance | White powder | White to off-white crystalline powder | Visual check for oxidation/degradation. |

| Solubility (5% in water) | Clear, colorless | Clear, colorless (Nephelometry < 5 NTU) | Ensures no insoluble particulate matter. |

| Endotoxin (LAL) | Not Tested | Critical: GalNAc is often the final addition; endotoxin here contaminates the injectable. | |

| Heavy Metals | Not Tested | ICH Q3D compliance for parenteral drugs. | |

| Water Content (KF) | $< 1.0% | $< 0.5% | Moisture degrades phosphoramidite reagents (if used for synthesis). |

| Specific Rotation | Specific Range (e.g., | Confirms correct enantiomeric/anomeric ratio. |

Mechanism of Action: The ASGPR Pathway

Understanding the biological target is necessary to justify the stringent purity requirements. The ASGPR is a recycling receptor. If the GalNAc ligand is defective (wrong stereochemistry) or the cluster valency is incorrect (monomer vs. trimer), the drug will not be internalized.

Figure 1: The ASGPR-mediated endocytosis pathway.[1] The high affinity of the triantennary GalNAc ligand is required to trigger rapid internalization into the hepatocyte.[2]

Validated Analytical Protocol: HPAEC-PAD

Standard UV-HPLC is ineffective for GalNAc because the molecule lacks a strong chromophore (it does not absorb UV light well). Refractive Index (RI) detection is too insensitive for impurity profiling.

The gold standard method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . This method ionizes the sugar at high pH and detects it electrochemically on a gold electrode.

Protocol Methodology

-

System: Dionex ICS-5000+ or equivalent (Metal-free flow path recommended).

-

Column: CarboPac PA1 or PA20 (specifically designed for monosaccharides).

-

Eluent A: 18 mM NaOH (Isocratic hold).

-

Eluent B: 200 mM NaOH / 1 M Sodium Acetate (Gradient for cleaning).

-

Detection: Pulsed Amperometry (Gold working electrode, Ag/AgCl reference).[3][4]

-

Waveform: Standard Quadruple Potential Waveform (prevents electrode fouling).

-

Analytical Workflow Logic

Figure 2: HPAEC-PAD Workflow. This method allows for the detection of GalNAc without derivatization, reaching sensitivities in the picomole range.

Why this protocol validates itself:

-

Specificity: Only electroactive species (sugars/amines) are detected; buffer salts do not interfere.

-

Resolution: It can separate GalNAc from GlcNAc (N-acetylglucosamine) and Galactose, the two most common synthetic impurities, which often co-elute on standard C18 columns.

-

Sensitivity: Detection limits are often

pmol, allowing for the quantification of trace impurities that could affect GMP compliance.

Strategic Recommendations for Drug Developers

-

Define the "Point of Entry": If you are synthesizing your own GalNAc-cluster, buy Tier 1 GMP material. If you are a biotech focusing on the siRNA sequence, buy Tier 2 phosphoramidites or outsource to Tier 3. Do not attempt to synthesize GalNAc-phosphoramidites in-house without a dedicated organic chemistry team.

-

Audit for Endotoxins Early: GalNAc is often conjugated late in the synthesis process. If your GalNAc source has high endotoxin, you will contaminate the entire batch of expensive siRNA.

-

Anomer Control: Ensure your Certificate of Analysis (CoA) explicitly states the anomeric ratio if you are performing stereospecific chemistry.

References

-

Biessen, E. A., et al. (1995). "The cholesterol derivative of a triantennary galactoside with high affinity for the hepatic asialoglycoprotein receptor: a potent cholesterol lowering agent." Journal of Medicinal Chemistry. Link

-

Thermo Fisher Scientific. (2016). "Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)." Link

-

Springer, A. D., & Dowdy, S. F. (2018). "GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics."[5] Nucleic Acid Therapeutics.[5] Link

-

Glen Research. (2023). "GalNAc Oligonucleotide Conjugates." Glen Report 29.14. Link

Sources

- 1. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]

- 2. bachem.com [bachem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GalNAc-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

Methodological & Application

Application Note & Protocols: Chemical Conjugation of N-Acetylgalactosamine (GalNAc) to siRNA Oligonucleotides for Targeted Liver Delivery

An Application Note from the Office of the Senior Application Scientist

Introduction: Overcoming the Delivery Hurdle in RNAi Therapeutics

The advent of small interfering RNA (siRNA) has revolutionized the landscape of molecular medicine, offering a highly specific mechanism to silence disease-causing genes post-transcriptionally. Despite their immense therapeutic potential, the clinical translation of siRNAs has been historically hampered by a significant obstacle: efficient and tissue-specific delivery. Unmodified siRNAs are large, negatively charged molecules susceptible to rapid renal clearance and enzymatic degradation by nucleases in the bloodstream.[1][2]

A landmark breakthrough in solving this delivery challenge for liver-directed therapies has been the conjugation of siRNAs to N-acetylgalactosamine (GalNAc) ligands.[3] This strategy leverages the asialoglycoprotein receptor (ASGPR), a high-capacity, rapidly internalizing receptor almost exclusively expressed on the surface of liver hepatocytes.[4][][6] By attaching a trivalent GalNAc cluster to the siRNA, the resulting conjugate acts as a molecular key, engaging with the ASGPR with high avidity and triggering receptor-mediated endocytosis.[3][7] This approach has proven to be a robust and clinically validated platform, forming the basis of several FDA-approved drugs, including Givosiran, Lumasiran, and Inclisiran, which treat acute hepatic porphyria, primary hyperoxaluria, and hypercholesterolemia, respectively.[1][8][]

This application note provides a comprehensive technical guide on the primary chemical strategies for synthesizing GalNAc-siRNA conjugates. We will detail field-proven protocols for both solid-phase and post-synthetic conjugation, methods for purification and characterization, and insights into the biological validation of these powerful therapeutic agents.

The Mechanism of Action: A Journey into the Hepatocyte

The success of the GalNAc-siRNA platform is rooted in its elegant hijacking of a natural biological pathway. The journey from subcutaneous injection to gene silencing is a multi-step process initiated by the high-affinity interaction between the GalNAc ligand and the ASGPR.[1][6]

-

Binding: The trivalent arrangement of GalNAc sugars on the conjugate binds cooperatively to the subunits of the ASGPR on the hepatocyte surface.[6][10]

-

Internalization: This binding event triggers rapid clathrin-mediated endocytosis, engulfing the conjugate into the cell within an endosomal vesicle.[3][11]

-

Endosomal Trafficking & Release: As the endosome matures, its internal pH decreases. This acidification causes a conformational change in the ASGPR, leading to the release of the GalNAc-siRNA conjugate.[1][3] The ASGPR is then recycled back to the cell surface, ready to bind another ligand.[1][6]

-

Cytosolic Entry & RISC Loading: A small but therapeutically significant fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm.[3][12] Here, the GalNAc ligand is cleaved, and the siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC).[11]

The remarkable duration of action of GalNAc-siRNA conjugates, often lasting for months after a single dose, is attributed to the formation of a stable intracellular reservoir of the siRNA, which is slowly released into the cytoplasm over time.[6][14]

Caption: ASGPR-mediated uptake and gene silencing pathway.

Core Chemical Conjugation Strategies

Two predominant methodologies have been established for the synthesis of GalNAc-siRNA conjugates: solid-phase synthesis and post-synthetic solution-phase conjugation. The choice between them often depends on the desired scale, complexity of the conjugate, and available starting materials.

3.1 Solid-Phase Synthesis ("On-Synthesizer" Approach) This is the most widely adopted and scalable method for producing clinical-grade material.[8][] The GalNAc ligand is incorporated into the siRNA sense strand during standard automated solid-phase oligonucleotide synthesis. This is achieved in one of two ways:

-

Using a GalNAc-CPG Solid Support: The synthesis of the sense strand begins on a controlled pore glass (CPG) bead that is pre-functionalized with the GalNAc ligand. This directly yields a 3'-GalNAc conjugate.[2][10]

-

Using a GalNAc Phosphoramidite: The synthesis proceeds on a standard nucleoside support, and in the final coupling cycle, a GalNAc phosphoramidite building block is added to the 5'-terminus of the oligonucleotide.[10][15][16]

Expert Insight: The solid-phase approach is highly efficient because conjugation, synthesis, and purification of the modified single strand are streamlined into a continuous process. This minimizes handling and potential yield loss associated with multiple purification steps.[]

3.2 Post-Synthetic Solution-Phase Conjugation In this strategy, the siRNA sense strand is first synthesized with a reactive handle, such as a primary amine or an azide group, typically at one of its termini.[] Following deprotection and purification of this modified oligonucleotide, it is reacted in solution with an activated GalNAc ligand.[][18]

-

Click Chemistry: A popular method involves reacting an azide-modified siRNA with an alkyne-functionalized GalNAc ligand (or vice-versa) in a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction. This reaction is highly specific and efficient.[19][]

-

Amide Bond Formation: An amine-modified siRNA can be reacted with an N-hydroxysuccinimide (NHS)-activated ester of a GalNAc ligand to form a stable amide bond.[]

Expert Insight: Post-synthetic conjugation offers greater flexibility for screening different ligands or for creating more complex conjugates with multiple functionalities. It allows for the independent synthesis and optimization of the oligonucleotide and the ligand.[] However, it requires additional purification steps to remove unreacted starting materials, which can impact the overall yield.[]

Caption: Comparative workflows of solid-phase vs. post-synthetic conjugation.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key steps in producing and verifying GalNAc-siRNA conjugates.

4.1 Materials and Reagents

| Reagent/Material | Supplier | Purpose |

| GalNAc-functionalized CPG Solid Support | e.g., Glen Research | Initiation of 3'-GalNAc sense strand synthesis[10] |

| GalNAc Phosphoramidite (e.g., L96 linker) | e.g., BenchChem | For 5'-conjugation during solid-phase synthesis[15][21] |

| Standard RNA/DNA Phosphoramidites (2'-F, 2'-OMe) | Various | Oligonucleotide chain elongation[22] |

| Ancillary Synthesis Reagents | Various | Activator, capping, oxidizing reagents for synthesis |

| Ammonia/Methylamine solution | Sigma-Aldrich | Cleavage from solid support and deprotection |

| Triethylammonium acetate (TEAA) Buffer | Sigma-Aldrich | Mobile phase for reverse-phase HPLC[23] |

| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | Organic mobile phase for HPLC |

| Annealing Buffer (e.g., 1x PBS) | Thermo Fisher | For duplex formation[21] |

| Nuclease-free water | Thermo Fisher | For all aqueous solutions |

| Reverse-Phase HPLC Column (e.g., C18) | Waters, Agilent | Purification of oligonucleotides[21] |

4.2 Protocol 1: Solid-Phase Synthesis of a 3'-GalNAc-siRNA Sense Strand

This protocol describes the synthesis on an automated DNA/RNA synthesizer.

-

Synthesizer Setup: Install the GalNAc-functionalized CPG column corresponding to the desired synthesis scale (e.g., 1 µmol). Install the required RNA phosphoramidites (with 2'-F and 2'-OMe modifications as per the sequence design) and ancillary reagent bottles on the synthesizer.[2][22]

-

Sequence Programming: Enter the desired sense strand sequence into the synthesizer software. Ensure the synthesis direction is set to 3' to 5'.

-

Synthesis Execution: Initiate the synthesis cycle. The synthesizer will perform repeated cycles of:

-

Deblocking: Removal of the 5'-DMT protecting group.

-

Coupling: Addition of the next phosphoramidite in the sequence.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

-

-

Cleavage and Deprotection: Once synthesis is complete, transfer the CPG support to a pressure-tight vial. Add a solution of aqueous ammonia/methylamine (1:1) and heat at 65°C for 30 minutes to cleave the oligonucleotide from the support and remove base and phosphate protecting groups.[16]

-

Drying: Cool the vial, centrifuge, and transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the solution to dryness using a vacuum concentrator.

4.3 Protocol 2: Purification by Reverse-Phase HPLC

High-performance liquid chromatography (HPLC) is the gold standard for purifying GalNAc-siRNA conjugates to achieve the high purity required for biological applications.[][21]

-

Sample Preparation: Resuspend the dried crude oligonucleotide pellet in nuclease-free water.

-

HPLC Setup: Equilibrate a reverse-phase C18 HPLC column with the starting mobile phase conditions.

-

Injection and Elution: Inject the sample onto the column. The oligonucleotide is eluted using a gradient of increasing acetonitrile concentration in a triethylammonium acetate (TEAA) buffer. The hydrophobic DMT-on full-length product will elute later than the shorter, uncapped failure sequences.

-

Fraction Collection: Collect the fractions corresponding to the major product peak, which can be identified by UV absorbance at 260 nm.

-

Desalting and Drying: Pool the pure fractions. Remove the volatile TEAA buffer salt and solvent using a vacuum concentrator. The final product is a purified, desalted pellet of the GalNAc-sense strand.

| Parameter | Typical Value/Condition | Rationale |

| Column | Reverse-Phase C18, e.g., Waters XBridge Oligonucleotide BEH C18 | C18 stationary phase provides excellent separation based on hydrophobicity.[21] |

| Mobile Phase A | 100 mM TEAA, pH 7.5 | Ion-pairing agent that interacts with the phosphate backbone. |

| Mobile Phase B | 100 mM TEAA in 50% Acetonitrile | Organic solvent to elute the oligonucleotide from the column. |

| Gradient | 10-70% B over 30 minutes | Gradually increases hydrophobicity to separate failure sequences from the product. |

| Flow Rate | 1.0 mL/min (analytical) to 5.0 mL/min (semi-preparative) | Dependent on column size and desired resolution. |

| Detection | UV at 260 nm | Nucleic acids have a maximum absorbance at this wavelength. |

4.4 Protocol 3: Characterization by LC-MS and UV-Vis

-

Mass Spectrometry: Reconstitute a small aliquot of the purified product and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source. The observed molecular weight should match the calculated theoretical mass of the GalNAc-oligonucleotide conjugate.[24]

-

Quantification: Resuspend the final purified pellet in a known volume of nuclease-free water or annealing buffer. Measure the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer (e.g., NanoDrop). Calculate the concentration using the sequence-specific extinction coefficient.[21]

| Analysis Method | Expected Result | Purpose |

| LC-MS (ESI) | A deconvoluted mass spectrum showing a major peak at the calculated molecular weight. | Confirms identity and purity of the conjugate. |

| UV-Vis (A260) | Absorbance reading used to calculate concentration (µM or mg/mL). | Determines the yield and concentration for downstream applications. |

4.5 Protocol 4: Duplex Annealing

To form the final, active siRNA, the GalNAc-modified sense strand must be annealed with its complementary antisense strand.

-

Quantification and Mixing: Determine the concentration of both the purified GalNAc-sense strand and the separately synthesized/purified antisense strand. In a nuclease-free tube, mix equimolar amounts of each strand in an annealing buffer (e.g., 1x PBS).[21]

-

Heating and Cooling: Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.[21]

-

Annealing: Slowly cool the mixture to room temperature over 1-2 hours. This gradual cooling allows for proper hybridization and formation of the double-stranded siRNA.

-

Verification (Optional): The formation of the duplex can be confirmed by native polyacrylamide gel electrophoresis (PAGE), where the duplex will migrate slower than the single strands.

In Vitro and In Vivo Validation

The ultimate test of a GalNAc-siRNA conjugate is its ability to silence the target gene in hepatocytes.

5.1 In Vitro Activity Assessment Primary human hepatocytes are the gold standard for in vitro testing as they endogenously express ASGPR.[11][14]

-

Assay: Cells are treated with varying concentrations of the GalNAc-siRNA conjugate in the absence of transfection reagents (a "free uptake" assay).[11]

-

Endpoint: After a set incubation period (e.g., 48-72 hours), total RNA is extracted from the cells. The level of the target mRNA is quantified using quantitative reverse transcription PCR (qRT-PCR) and compared to cells treated with a negative control siRNA.

-

Outcome: A successful conjugate will show a dose-dependent reduction in the target mRNA level. The concentration required to achieve 50% knockdown (IC50) is a key measure of potency.

5.2 In Vivo Efficacy in Animal Models The efficacy and duration of action are typically evaluated in rodent or non-human primate (NHP) models.[4][22]

-

Administration: The conjugate is administered via subcutaneous injection.

-

Endpoint: At various time points post-injection (e.g., day 7, 14, 28, etc.), animals are sacrificed, and the liver is harvested. Target mRNA levels in the liver are measured by qRT-PCR. Serum protein levels may also be measured if the target gene encodes a secreted protein.

-

Outcome: Data is analyzed to determine the effective dose (ED50) and, crucially, the duration of the gene silencing effect.

| Animal Model | Target Gene Example | Dose (s.c.) | Time Point | Result (mRNA knockdown) | Reference |

| Mouse | Transthyretin (Ttr) | 3 mg/kg | Day 22 | >70% reduction | [22] |

| NHP | Antithrombin (AT) | 3 mg/kg | Day 28 | >85% reduction | [22] |

Expert Insight: A key feature of modern GalNAc-siRNA conjugates is their enhanced metabolic stability, achieved through chemical modifications like 2'-F, 2'-OMe, and phosphorothioate linkages.[2][14][22] These modifications protect the siRNA from nuclease degradation, which is critical for achieving the prolonged duration of action observed in vivo.[14][22]

Conclusion

The chemical conjugation of GalNAc to siRNA oligonucleotides represents a paradigm shift in the field of RNAi therapeutics, transforming a promising biological mechanism into a clinically successful drug delivery platform. The methodologies of solid-phase and post-synthetic conjugation provide robust and scalable routes to produce these complex molecules. By following detailed protocols for synthesis, purification, and characterization, researchers can reliably generate high-quality GalNAc-siRNA conjugates. The subsequent validation of these conjugates in relevant in vitro and in vivo models is essential for advancing new therapies for a wide range of liver-associated diseases.

References

-

Brown, D., et al. (2021). Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. Nucleic Acid Therapeutics. Available at: [Link]

-

Foster, D. J., et al. (2018). Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates. Molecular Therapy. Available at: [Link]

-

Zhang, K., et al. (2023). General Platform for Efficient and Modular Assembly of GalNAc–siRNA Conjugates via Primary Amines and o-Nitrobenzyl Alcohol Cyclization Photoclick Chemistry Enabling Rapid Access to Therapeutic Oligonucleotides. JACS Au. Available at: [Link]

-

Lomonosov, M., et al. (2022). A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide. ChemRxiv. Available at: [Link]

-

Zatsepin, T. S., et al. (2021). Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. Methods in Molecular Biology. Available at: [Link]

-

Zhu, X., et al. (2024). Novel diamine-scaffold based N-acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities. RSC Chemical Biology. Available at: [Link]

-

Wang, F., et al. (2022). The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Zhang, K., et al. (2025). General Platform for Efficient and Modular Assembly of GalNAc–siRNA Conjugates via Primary Amines and o-Nitrobenzyl Alcohol Cyclization Photoclick Chemistry Enabling Rapid Access to Therapeutic Oligonucleotides. JACS Au. Available at: [Link]

-

Willoughby, J. L. S., et al. (2018). Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression. Molecular Therapy. Available at: [Link]

- F. Hoffmann-La Roche AG. (2020). Process for the preparation of galnac phosphoramidite epimers. Google Patents.

-

Alam, M. R., et al. (2019). Current Aspects of siRNA Bioconjugate for In Vitro and In Vivo Delivery. Molecules. Available at: [Link]

-

Prokhorenko, I. A., et al. (2024). Refined Design and Liquid-Phase Assembly of GalNAc-siRNA Conjugates: Comparative Efficiency Validation in PCSK9 Targeting. International Journal of Molecular Sciences. Available at: [Link]

-

Brown, D., et al. (2021). Brief Communications Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. Semantic Scholar. Available at: [Link]

-

D'Atri, V., et al. (2022). Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches. Journal of Chromatography A. Available at: [Link]

-

Kulcenty, K., et al. (2021). “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Available at: [Link]

-

Prakash, T. P., et al. (2021). Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways. ACS Chemical Biology. Available at: [Link]

-

Glen Research. (n.d.). GalNAc Phosphoramidites and Supports. Glen Research. Available at: [Link]

-

Lomonosov, M., et al. (2022). Synthesis of L-96 GalNAc phosphoramidite. ResearchGate. Available at: [Link]

-